molecular formula C21H18FN7O B2754171 1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea CAS No. 1013836-16-2

1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2754171
CAS No.: 1013836-16-2
M. Wt: 403.421
InChI Key: VGIPVEXZCOFTTM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN5OC_{19}H_{19}FN_5O, with a molecular weight of approximately 364.4 g/mol. The structure features a urea linkage connected to a fluorophenyl group and a pyridazinyl moiety, which is further substituted with a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For instance, compounds containing pyrazole moieties have shown significant activity against various cancer cell lines:

  • Aurora Kinase Inhibition : Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are critical in cell division. For example, AT9283, a related pyrazol-4-yl urea, demonstrated IC50 values in the nanomolar range against Aurora A and B kinases .
  • Cell Proliferation Inhibition : In vitro studies indicated that pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds with similar structures showed IC50 values ranging from 0.01 µM to 0.39 µM against these cell lines .

The proposed mechanism of action for compounds like This compound involves:

  • Kinase Inhibition : Targeting specific kinases involved in tumor growth and survival.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., various pyrazole derivatives were screened for antitumor activity. One derivative exhibited significant apoptosis induction in cancer cells with an IC50 value of 49.85 µM . This aligns with findings that suggest similar compounds can effectively induce cell death in tumorigenic cells.

Study 2: Selectivity Towards Cancer Cells

A recent review discussed aminopyrazole derivatives showing selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, one compound displayed a growth inhibition percentage of 54.25% against HepG2 cells but showed minimal toxicity to normal cells . This selectivity is crucial for developing effective anticancer therapies.

Table 1: Biological Activity Overview

Activity TypeCell LineIC50 (µM)Reference
Antitumor ActivityA5490.39
Aurora Kinase InhibitionVarious<0.1
Selective ToxicityHepG254.25%

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O/c1-14-12-13-29(28-14)20-11-10-19(26-27-20)23-16-6-8-18(9-7-16)25-21(30)24-17-4-2-15(22)3-5-17/h2-13H,1H3,(H,23,26)(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIPVEXZCOFTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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